molecular formula C19H21NO4 B3112858 3'-(((Tert-butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 193151-98-3

3'-(((Tert-butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B3112858
CAS No.: 193151-98-3
M. Wt: 327.4 g/mol
InChI Key: IMVUKKPHMYWXMN-UHFFFAOYSA-N
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Description

3'-(((Tert-butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative featuring a tert-butoxycarbonyl (Boc)-protected amino methyl group at the 3' position and a carboxylic acid group at the 4 position. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and controlling reactivity in multi-step organic syntheses . This compound is structurally significant in medicinal chemistry, particularly as an intermediate in the development of enzyme inhibitors, fluorescent tracers, and other bioactive molecules . Its biphenyl scaffold allows for diverse functionalization, enabling applications in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-5-4-6-16(11-13)14-7-9-15(10-8-14)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVUKKPHMYWXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132225
Record name 3′-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl][1,1′-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193151-98-3
Record name 3′-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl][1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193151-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl][1,1′-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(((Tert-butoxycarbonyl)amino)methyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process . These reactors allow for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

3’-(((Tert-butoxycarbonyl)amino)methyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Deprotection: TFA or HCl in an organic solvent like dichloromethane is commonly used.

Major Products Formed

    Substitution: Various substituted biphenyl derivatives.

    Deprotection: The free amino biphenyl carboxylic acid.

Scientific Research Applications

3’-(((Tert-butoxycarbonyl)amino)methyl)-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(((Tert-butoxycarbonyl)amino)methyl)-[1,1’-biphenyl]-4-carboxylic acid primarily involves its reactivity as a protected amino acid derivative. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical and chemical processes .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

  • Boc-Protected Amino Group (Target Compound): The Boc group introduces steric bulk and hydrophobicity, reducing solubility in polar solvents but enhancing stability during synthetic steps. This contrasts with 4′-tert-butyl derivatives (e.g., ), where the tert-butyl group primarily impacts lipophilicity without nitrogen-based reactivity.
  • Fluoro and Methoxy Substituents (): Electron-withdrawing fluorine and electron-donating methoxy groups modulate electronic properties, affecting acidity (pKa) of the carboxylic acid and binding affinity in biological targets.

Research Findings and Data Tables

Table 3: Physicochemical Properties

Compound Name Melting Point (°C) LogP (Predicted) Solubility (PBS, pH 7.4)
3'-(((Tert-Boc)amino)methyl)-[1,1'-biphenyl]-4-carboxylic acid 180–185* 3.2 Low (<1 mg/mL)
4′-tert-Butylbiphenyl-4-carboxylic acid 210–215 4.5 Insoluble
3'-Fluoro-3-methoxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid 155–160 2.8 Moderate (~5 mg/mL)

*Data extrapolated from structural analogs in .

Biological Activity

3'-(((Tert-butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-4-carboxylic acid, also known by its CAS number 193151-98-3, is a compound featuring a tert-butoxycarbonyl (Boc) protected amino group attached to a biphenyl structure. This compound has garnered interest in organic synthesis and medicinal chemistry due to its stability and reactivity, making it a valuable building block for more complex molecules.

Chemical Structure and Properties

  • Molecular Formula : C19H21NO4
  • Molecular Weight : 325.38 g/mol
  • CAS Number : 193151-98-3

The compound's structure includes a biphenyl moiety that contributes to its unique chemical properties, particularly in terms of π-π interactions which can enhance its biological activity.

The biological activity of this compound primarily arises from its role as a protected amino acid derivative. The Boc group provides stability during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free amino group can engage in various biochemical interactions, potentially influencing biological pathways.

Applications in Research

This compound is utilized in several areas of scientific research:

  • Peptide Synthesis : It serves as an intermediate for synthesizing peptides and peptidomimetics.
  • Drug Development : Investigated for potential applications in drug formulation and as a precursor for pharmacologically active compounds.
  • Specialty Chemicals : Employed in the production of specialized materials and chemicals.

Comparative Biological Activity

The biological activity of this compound can be compared to similar compounds. Below is a table summarizing the activities of selected related compounds:

Compound NameBiological ActivityReference
3-(((Tert-butoxycarbonyl)amino)methyl)benzoic acidAntiviral properties against tobacco mosaic virus
4-(((Tert-butoxycarbonyl)amino)methyl)benzoic acidAnti-inflammatory effects
2-(((Tert-butoxycarbonyl)amino)methyl)phenylacetic acidAntibacterial activity

Study on Antiviral Activity

A significant study highlighted the antiviral properties of related β-amino acid derivatives. These derivatives exhibited notable antiviral activity against tobacco mosaic virus (TMV), with some compounds showing higher efficacy than commercial agents at specific concentrations. The findings suggest that modifications to the amino acid structure can lead to enhanced biological activities, indicating potential pathways for drug development based on similar structures to this compound .

Synthesis and Evaluation of Analogues

Research involving the synthesis and evaluation of analogues has demonstrated that structural modifications can significantly affect biological properties. For instance, enantiomers of related compounds were tested for their uptake in gliosarcoma models, revealing that stereochemistry plays a crucial role in their biological effectiveness . Such studies emphasize the importance of structural integrity in developing therapeutics.

Q & A

Q. How can the synthesis of 3'-(((Tert-butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-4-carboxylic acid be optimized for high yield and purity?

  • Methodological Answer : Synthesis optimization typically involves:
  • Protection-Deprotection Strategy : Use the tert-butoxycarbonyl (Boc) group to protect the amino moiety during coupling reactions to prevent side reactions .
  • Coupling Reactions : Employ Suzuki-Miyaura cross-coupling for biphenyl formation, optimizing catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) ratios .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures improves purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify Boc group integrity (δ ~1.4 ppm for tert-butyl) and biphenyl connectivity .
  • HPLC-MS : Assess purity (>95%) and confirm molecular weight via ESI-MS (e.g., [M+H]+ expected at m/z ~356) .
  • FTIR : Identify carbonyl stretches (Boc: ~1690 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .

Q. How should researchers handle solubility challenges during in vitro biological assays?

  • Methodological Answer :
  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents to maintain compound stability .
  • Prodrug Derivatization : Temporarily esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Advanced Research Questions

Q. How can computational modeling guide mechanistic studies of this compound’s reactivity?

  • Methodological Answer :
  • DFT Calculations : Model reaction pathways (e.g., Boc deprotection kinetics) using Gaussian or ORCA software to predict activation energies and transition states .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to identify binding motifs and guide SAR studies .

Q. What experimental strategies resolve contradictory data in catalytic coupling reactions involving this compound?

  • Methodological Answer :
  • Control Experiments : Test for palladium leaching (ICP-MS) or ligand degradation (TGA/MS) to isolate catalyst stability issues .
  • High-Throughput Screening : Vary solvents (DMF vs. THF), temperatures (25–80°C), and bases (Cs₂CO₃ vs. K₃PO₄) to identify optimal conditions .

Q. How does the Boc group influence the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • pH Stability Assays : Incubate the compound in buffers (pH 1–12) and monitor Boc cleavage via HPLC. The Boc group is stable at neutral pH but hydrolyzes under acidic (pH <3) or basic (pH >10) conditions .
  • Thermal Analysis : TGA/DSC to assess decomposition thresholds (>150°C for Boc degradation) .

Q. What approaches validate the compound’s role in modulating protein targets with conflicting literature reports?

  • Methodological Answer :
  • Biophysical Assays : Use SPR or ITC to measure binding affinity (KD) and stoichiometry, ensuring buffer compatibility with the Boc group .
  • Crystallography : Co-crystallize the compound with the target protein to resolve binding mode discrepancies (e.g., hydrogen-bonding vs. hydrophobic interactions) .

Q. How can researchers design derivatives to enhance bioactivity while retaining the Boc-protected amine?

  • Methodological Answer :
  • SAR Studies : Modify the biphenyl ring (e.g., electron-withdrawing groups at 3'-position) and test antimicrobial/antitumor activity .
  • Click Chemistry : Introduce triazole or other bioorthogonal handles via CuAAC reactions for targeted delivery .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3'-(((Tert-butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 2
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3'-(((Tert-butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-4-carboxylic acid

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